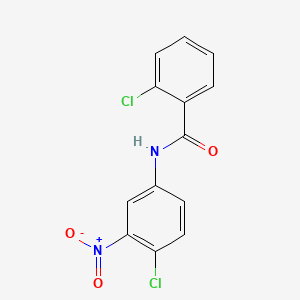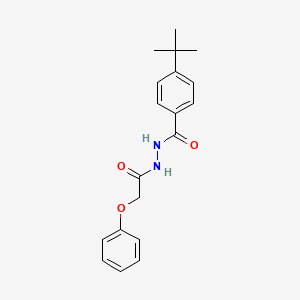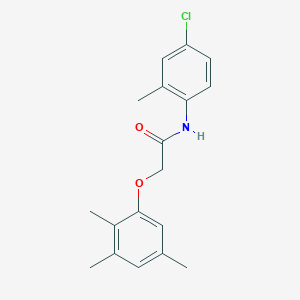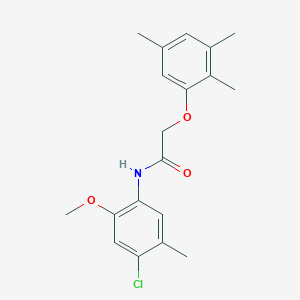
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8Cl2N2O3 and a molecular weight of 311.126 g/mol . This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chloro-3-nitroaniline in the presence of a base such as pyridine or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: 2-chloro-N-(4-chloro-3-aminophenyl)benzamide.
Oxidation: Various oxidized derivatives depending on the conditions used.
科学研究应用
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
Similar Compounds
- 2-chloro-4-nitro-N-(3-nitrophenyl)benzamide
- 4-chloro-N-(3-nitrophenyl)benzamide
- 5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide
Uniqueness
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-4-2-1-3-9(10)13(18)16-8-5-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIGQAPHKRNILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)amino]carbonyl}phenyl propionate](/img/structure/B5831152.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5831160.png)
![(2E)-N-{[4-(diethylamino)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B5831166.png)

![N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5831183.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5831197.png)
![N-[2-(butanoylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)


![[4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B5831219.png)
![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)
![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)

